molecular formula C16H22N4O B11442733 6-Tert-butyl-3-{[4-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol

6-Tert-butyl-3-{[4-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol

Cat. No.: B11442733
M. Wt: 286.37 g/mol
InChI Key: ZUBKLHBYKLFTBF-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method includes the reaction of tert-butylamine with 4-isopropylaniline, followed by cyclization with appropriate reagents to form the triazine ring. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents like bromoethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-TERT-BUTYL-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-TERT-BUTYL-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-TERT-BUTYL-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups and the triazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

6-tert-butyl-3-(4-propan-2-ylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H22N4O/c1-10(2)11-6-8-12(9-7-11)17-15-18-14(21)13(19-20-15)16(3,4)5/h6-10H,1-5H3,(H2,17,18,20,21)

InChI Key

ZUBKLHBYKLFTBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

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